molecular formula C11H9ClO3 B2992424 5-Chloro-3,6-dimethylbenzofuran-2-carboxylic acid CAS No. 1016-99-5

5-Chloro-3,6-dimethylbenzofuran-2-carboxylic acid

Cat. No.: B2992424
CAS No.: 1016-99-5
M. Wt: 224.64
InChI Key: LNKIVCYCQBWVRU-UHFFFAOYSA-N
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Description

5-Chloro-3,6-dimethylbenzofuran-2-carboxylic acid is a substituted benzofuran derivative characterized by a chloro group at position 5, methyl groups at positions 3 and 6, and a carboxylic acid moiety at position 2 of the benzofuran core. This compound serves as a key intermediate in organic synthesis, particularly in the development of amide derivatives for pharmaceutical applications . Its structure has been elucidated using crystallographic refinement tools like SHELXL, a program widely employed for small-molecule structural analysis .

The benzofuran scaffold is notable for its planar aromatic system, which facilitates interactions with biological targets.

Properties

IUPAC Name

5-chloro-3,6-dimethyl-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO3/c1-5-3-9-7(4-8(5)12)6(2)10(15-9)11(13)14/h3-4H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKIVCYCQBWVRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=C(O2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3,6-dimethylbenzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 5-chloro-2-hydroxy-3,6-dimethylbenzoic acid using dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3,6-dimethylbenzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, sodium hydride (NaH)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Substituted benzofuran derivatives

Mechanism of Action

The mechanism of action of 5-Chloro-3,6-dimethylbenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to altered cellular processes. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in reduced inflammation . Additionally, it can interact with DNA or proteins, affecting their function and leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares 5-chloro-3,6-dimethylbenzofuran-2-carboxylic acid with structurally related benzofuran derivatives, highlighting substituent differences and inferred properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Notes
This compound Cl (5), CH₃ (3,6), COOH (2) C₁₁H₉ClO₃ 224.64 Parent compound; used in amide derivatives
5-Chloro-6-fluorobenzofuran-2-carboxylic acid Cl (5), F (6), COOH (2) C₉H₄ClFO₃ 214.58 Fluoro substitution may enhance electronic properties
5-Bromo-7-chloro-3-methylbenzofuran-2-carboxylic acid Br (5), Cl (7), CH₃ (3), COOH (2) C₁₀H₆BrClO₃ 305.51 Bromo substituent increases molecular weight
3-Methylbenzofuran-2-carboxylic acid CH₃ (3), COOH (2) C₁₀H₈O₃ 176.17 Lacks chloro and additional methyl groups
5-Methoxybenzofuran-2-carboxylic acid OCH₃ (5), COOH (2) C₁₀H₈O₄ 192.17 Methoxy group may improve solubility

Key Structural and Functional Differences

In contrast, the bromo substituent in 5-bromo-7-chloro-3-methylbenzofuran-2-carboxylic acid increases molecular weight and polarizability, which could alter binding kinetics . Fluoro substitution in 5-chloro-6-fluorobenzofuran-2-carboxylic acid introduces stronger electronegativity, possibly enhancing interactions with hydrogen bond acceptors in biological targets .

Methyl vs. Methoxy groups (e.g., in 5-methoxybenzofuran-2-carboxylic acid) are electron-donating and may improve aqueous solubility due to increased polarity .

Carboxylic Acid Derivatives: The parent compound’s carboxylic acid group is a critical site for forming amide derivatives, such as those in and , which are explored for pharmacological activity. Analogs lacking this group (e.g., methyl esters in ) cannot undergo similar derivatization .

Research Findings and Implications

  • Synthetic Utility : The parent compound’s carboxylic acid group enables facile synthesis of sulfonamide and amide derivatives, as seen in and , which are often prioritized in drug discovery .
  • Crystallographic Analysis : SHELX programs have been instrumental in determining the precise geometry of these compounds, aiding in structure-activity relationship studies .

Biological Activity

5-Chloro-3,6-dimethylbenzofuran-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antioxidant, antibacterial, and anticancer activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H9ClO3
  • Molecular Weight : 232.64 g/mol

This compound features a benzofuran ring substituted with a chloro group and two methyl groups, which contribute to its biological activity.

1. Antioxidant Activity

Recent studies have indicated that benzofuran derivatives exhibit notable antioxidant properties. For instance, compounds similar to this compound demonstrated strong reducing power in various assays.

CompoundReducing Power (OD at 700 nm)
This compoundTBD
1-(3-amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid1.675
Cyclic benzoxazole derivative1.573

These results indicate that the presence of the carboxylic moiety enhances the antioxidant effect .

2. Antibacterial Activity

The antibacterial potential of this compound has been explored in various studies. It has shown activity against several Gram-positive bacteria, including Staphylococcus aureus, with a minimum inhibitory concentration (MIC) indicating its effectiveness.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coliNot active

The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways .

3. Anticancer Activity

Benzofuran derivatives are increasingly recognized for their anticancer properties. Studies have shown that compounds related to this compound exhibit significant cytotoxic effects on various cancer cell lines.

Cancer Cell LineGI50 (µM)
ACHN2.74
HCT152.37
MDA-MB-4352.68
NCI-H4605.86

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent due to its ability to inhibit tumor growth effectively .

Case Studies

Several case studies highlight the therapeutic potential of benzofuran derivatives:

  • Study on Antioxidant Properties : A comparative analysis of various benzofuran derivatives demonstrated that those with additional electron-withdrawing groups exhibited enhanced antioxidant activity.
  • Antibacterial Efficacy : A study focusing on the structure-activity relationship (SAR) of benzofurans revealed that modifications at specific positions significantly impacted antibacterial potency.
  • Anticancer Mechanisms : Research into the mechanisms of action indicated that compounds like this compound may induce apoptosis in cancer cells through the activation of intrinsic pathways .

Q & A

Q. What are the common synthetic routes for 5-Chloro-3,6-dimethylbenzofuran-2-carboxylic acid, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves multi-step functionalization of the benzofuran core. Key steps include:

  • Halogenation and alkylation : Introducing chloro and methyl groups via electrophilic substitution or Friedel-Crafts alkylation under acidic conditions (e.g., AlCl₃) .
  • Carboxylic acid formation : Oxidation of a methyl or alcohol group using agents like KMnO₄ or CrO₃ in acidic media .
  • Purification : Recrystallization (e.g., ethyl acetate/hexane) or column chromatography (silica gel, benzene as eluent) to achieve >95% purity .
    Optimization involves adjusting stoichiometry, temperature (e.g., 273 K for controlled oxidation ), and catalyst loading.

Q. What spectroscopic techniques are used to characterize this compound, and how are data discrepancies resolved?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns (e.g., methyl groups at C3/C6, chlorine at C5). Discrepancies between experimental and theoretical shifts may arise from solvent effects or conformational flexibility; DFT calculations can validate assignments .
  • Infrared (IR) Spectroscopy : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]⁺ expected for C₁₁H₉ClO₃: 224.02 g/mol) .
    Data reconciliation : Cross-validate with X-ray crystallography (e.g., bond lengths/angles in crystal structures ).

Advanced Research Questions

Q. How can researchers design derivatives of this compound for enhanced biological activity?

Methodological Answer:

  • Rational design : Introduce substituents (e.g., sulfonyl, amino) at C3/C7 to modulate steric/electronic properties. For example:
    • Sulfonylation : React with 3-methylphenylsulfonyl chloride under basic conditions to improve receptor binding .
    • Amidation : Couple with amines (e.g., ethylenediamine) to enhance solubility or target specificity .
  • Structure-Activity Relationship (SAR) : Test derivatives against biological targets (e.g., antimicrobial assays ). Prioritize compounds with low IC₅₀ in preliminary screens.

Q. What strategies address low yield in the oxidation of methyl groups to carboxylic acids?

Methodological Answer: Low yields often stem from over-oxidation or side reactions. Mitigation strategies include:

  • Controlled oxidation : Use NaOCl₂ in buffered conditions (pH 4–5) to selectively oxidize methyl to carboxyl without degrading the benzofuran core .
  • Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during oxidation .
  • Catalysis : Employ TEMPO/NaClO for milder, selective oxidation .

Q. How do crystallographic data inform the analysis of substituent effects on molecular conformation?

Methodological Answer: X-ray crystallography reveals:

  • Bond angles : Distortions due to steric hindrance (e.g., 3-methylphenylsulfonyl groups induce torsional strain ).
  • Packing interactions : Hydrogen bonding between carboxylic acid and sulfonyl groups stabilizes the crystal lattice .
    Application : Compare with computational models (e.g., Mercury software) to predict solubility or stability .

Q. What methodologies resolve contradictions in reported biological activities of benzofuran derivatives?

Methodological Answer:

  • Standardized assays : Re-evaluate under uniform conditions (e.g., MIC for antimicrobial activity, fixed inoculum size ).
  • Metabolic stability testing : Use liver microsomes to assess whether contradictory results stem from differential metabolism .
  • Docking studies : Correlate activity with binding affinity to targets (e.g., COX-2 for anti-inflammatory effects ).

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